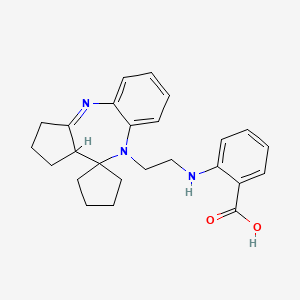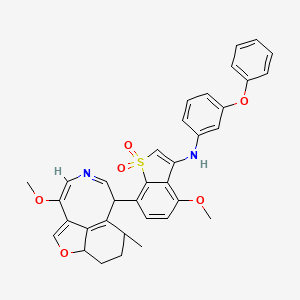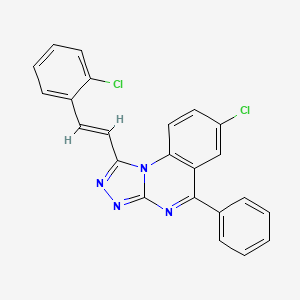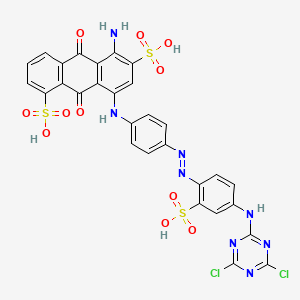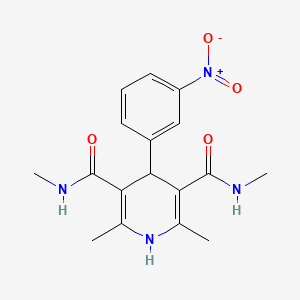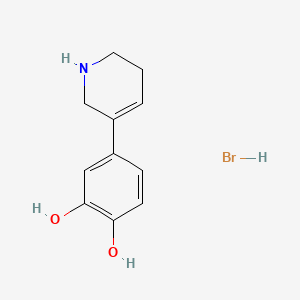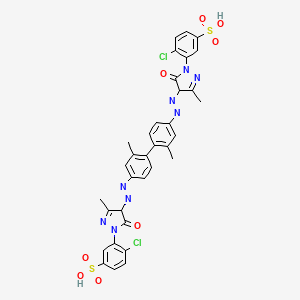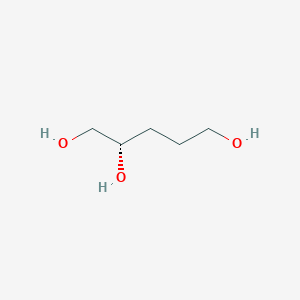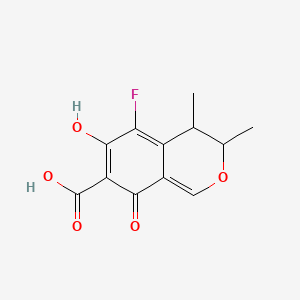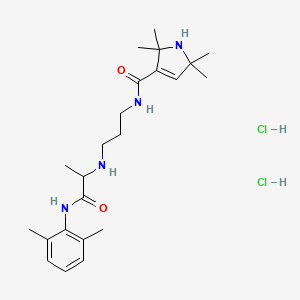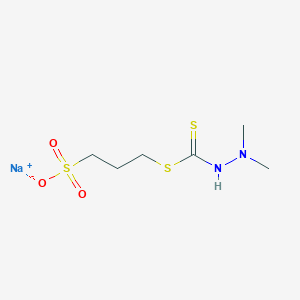
1H-Imidazole-2-ethanol, beta-amino-5-(4-((1,1'-biphenyl)-4-ylmethoxy)-3-(trifluoromethyl)phenyl)-beta-methyl-, (betaR)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-2-ethanol, beta-amino-5-(4-((1,1’-biphenyl)-4-ylmethoxy)-3-(trifluoromethyl)phenyl)-beta-methyl-, (betaR)- is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-ethanol, beta-amino-5-(4-((1,1’-biphenyl)-4-ylmethoxy)-3-(trifluoromethyl)phenyl)-beta-methyl-, (betaR)- typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of the ethanol group and subsequent functionalization with the biphenyl and trifluoromethyl groups. Common reagents used in these reactions include imidazole, ethanol, biphenyl derivatives, and trifluoromethylating agents. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazole-2-ethanol, beta-amino-5-(4-((1,1’-biphenyl)-4-ylmethoxy)-3-(trifluoromethyl)phenyl)-beta-methyl-, (betaR)- can undergo various chemical reactions, including:
Oxidation: Conversion of the ethanol group to a carboxylic acid or aldehyde.
Reduction: Reduction of the imidazole ring or other functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
1H-Imidazole-2-ethanol, beta-amino-5-(4-((1,1’-biphenyl)-4-ylmethoxy)-3-(trifluoromethyl)phenyl)-beta-methyl-, (betaR)- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole-2-ethanol, beta-amino-5-(4-((1,1’-biphenyl)-4-ylmethoxy)-3-(trifluoromethyl)phenyl)-beta-methyl-, (betaR)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Imidazole-2-ethanol derivatives with different substituents.
- Biphenyl derivatives with varying functional groups.
- Trifluoromethylated compounds with different core structures.
Uniqueness
1H-Imidazole-2-ethanol, beta-amino-5-(4-((1,1’-biphenyl)-4-ylmethoxy)-3-(trifluoromethyl)phenyl)-beta-methyl-, (betaR)- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Propiedades
Número CAS |
911412-31-2 |
|---|---|
Fórmula molecular |
C26H24F3N3O2 |
Peso molecular |
467.5 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-[5-[4-[(4-phenylphenyl)methoxy]-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]propan-1-ol |
InChI |
InChI=1S/C26H24F3N3O2/c1-25(30,16-33)24-31-14-22(32-24)20-11-12-23(21(13-20)26(27,28)29)34-15-17-7-9-19(10-8-17)18-5-3-2-4-6-18/h2-14,33H,15-16,30H2,1H3,(H,31,32)/t25-/m0/s1 |
Clave InChI |
NQPNQYMFNRJFNX-VWLOTQADSA-N |
SMILES isomérico |
C[C@](CO)(C1=NC=C(N1)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4)C(F)(F)F)N |
SMILES canónico |
CC(CO)(C1=NC=C(N1)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


